Ethyl 3-benzylcyclobutanecarboxylate

Description

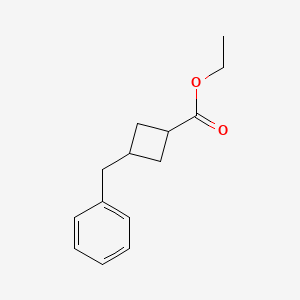

Ethyl 3-benzylcyclobutanecarboxylate (CAS: 106596-81-0) is a cyclobutane-based ester with a benzyl substituent at the 3-position. Its molecular formula is C₁₄H₁₈O₃, with a molar mass of 234.29 g/mol and a density of 1.0632 g/cm³ at 25°C. The compound exhibits a boiling point of 175°C at 10 Torr, indicating moderate thermal stability under reduced pressure .

Properties

CAS No. |

892493-66-2 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

ethyl 3-benzylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C14H18O2/c1-2-16-14(15)13-9-12(10-13)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 |

InChI Key |

JPGCHWLCRODQRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent-Driven Property Variations

Ethyl 3-benzylcyclobutanecarboxylate belongs to a family of cyclobutane carboxylates with diverse substituents. Key analogs include:

Key Observations :

- Reactivity : The oxo-substituted analog (Ethyl 3-oxocyclobutanecarboxylate) is more reactive in nucleophilic additions due to the ketone functionality, whereas the hydroxymethyl variant may undergo oxidation or esterification reactions .

- Stereochemical Considerations : Ethyl 3-(benzyloxy)cyclobutanecarboxylate exists in cis and trans isomeric forms (e.g., CAS 141352-62-7 for the cis isomer), which can influence crystallinity and melting points .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Cyclobutane carboxylates are explored for their conformational rigidity, which can improve drug binding affinity. For example, benzyl-substituted derivatives show promise in kinase inhibitor development .

- Thermal Stability : Ethyl 3-benzylcyclobutanecarboxylate’s higher boiling point compared to hydroxymethyl or oxo analogs suggests suitability for high-temperature reactions .

- Safety Profiles : GHS data for cis-Ethyl 3-(benzyloxy)cyclobutanecarboxylate highlight precautions for inhalation and skin contact, emphasizing the need for controlled handling in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.